molecular formula C24H28ClN5O3 B1210665 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate

2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate

Cat. No.: B1210665
M. Wt: 470 g/mol
InChI Key: KKRAMGIVRBZVCD-UHFFFAOYSA-N
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Description

2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate is a complex organic compound that combines features of both diphenylmethoxy and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate typically involves multiple steps:

    Formation of Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with a suitable halogenating agent to form diphenylmethoxy halide.

    Quaternization: The diphenylmethoxy halide is then reacted with N,N-dimethylethanolamine to form the quaternary ammonium compound.

    Purine Derivative Formation: The final step involves the reaction of the quaternary ammonium compound with 8-chloro-1,3-dimethylxanthine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety.

    Reduction: Reduction reactions may target the diphenylmethoxy group.

    Substitution: Both the diphenylmethoxy and purine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a drug or drug precursor due to its complex structure and functional groups.

    Biochemistry: Study of its interactions with biological molecules and pathways.

Industry

    Chemical Industry: Use in the synthesis of other complex organic compounds.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate would depend on its specific applications. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Shares the diphenylmethoxy group.

    Caffeine: Shares the purine structure.

    Theophylline: Another purine derivative with similar properties.

Uniqueness

The uniqueness of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate lies in its combination of structural features from both diphenylmethoxy and purine derivatives, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H28ClN5O3

Molecular Weight

470 g/mol

IUPAC Name

2-benzhydryloxyethyl(dimethyl)azanium;8-chloro-1,3-dimethyl-2-oxopurin-6-olate

InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;13H,1-2H3

InChI Key

KKRAMGIVRBZVCD-UHFFFAOYSA-N

SMILES

CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate
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2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate
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2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate
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2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate
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2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate
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2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate

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